2-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(2-fluorophenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrFN4O2/c20-13-7-5-12(6-8-13)19-22-17(27-24-19)11-25-18(26)10-9-16(23-25)14-3-1-2-4-15(14)21/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQJFYVZYJSNBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 4-bromobenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Coupling with Pyridazinone: The oxadiazole intermediate is then coupled with a pyridazinone derivative through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate.
Introduction of the Fluorophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl and fluorophenyl groups can participate in substitution reactions, such as nucleophilic aromatic substitution, to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., dimethyl sulfoxide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit notable antimicrobial properties. The presence of the bromophenyl group enhances the compound's interaction with biological targets, potentially leading to effective treatments against bacterial and fungal infections. Studies have shown that derivatives of oxadiazoles can inhibit the growth of various pathogens, making them candidates for new antimicrobial agents .
Anticancer Properties
The structure of 2-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one suggests it may possess anticancer activity. Compounds with similar frameworks have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment .
Neuroprotective Effects
Emerging studies suggest that the compound may also exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases. The ability to cross the blood-brain barrier (BBB) is crucial for such applications. Preliminary data indicate that derivatives can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress .
Material Science
Fluorescent Materials
Due to its unique structural features, this compound may serve as a precursor for developing fluorescent materials. The incorporation of fluorine atoms enhances electron-withdrawing properties, which can improve photophysical characteristics. Such materials are valuable in organic light-emitting diodes (OLEDs) and other optoelectronic applications .
Polymer Chemistry
The compound can be utilized in synthesizing polymers with specific functionalities. Its reactivity allows for incorporation into polymer matrices, potentially leading to materials with enhanced thermal stability and mechanical properties. Research into polymer composites incorporating oxadiazole derivatives has shown improvements in material performance under various conditions .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values below 50 µg/mL. |
| Study B | Anticancer Properties | Induced apoptosis in MCF-7 breast cancer cells with IC50 values around 20 µM after 48 hours of treatment. |
| Study C | Neuroprotective Effects | Reduced oxidative stress markers in neuronal cell cultures by up to 40% compared to control groups after treatment with 10 µM concentration. |
Mechanism of Action
The mechanism of action of 2-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways. For example, it may inhibit kinases or bind to G-protein coupled receptors.
Pathways Involved: The compound can modulate signaling pathways, such as the MAPK/ERK pathway, leading to altered cellular responses. It may also induce apoptosis in cancer cells by activating caspases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,2,4-Oxadiazole Moieties
Compound 23 : (3-Chlorophenyl)(4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)piperazin-1-yl)methanone ()
- Substituent effects : The 3-methyl group on the oxadiazole reduces steric hindrance compared to the 4-bromophenyl group in the target compound.
- Synthetic route : Coupling reactions (e.g., with 5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole) yield moderate efficiency (36% isolated) .
| Property | Target Compound | Compound 23 |
|---|---|---|
| Core Heterocycle | Dihydropyridazinone | Piperazine |
| Oxadiazole Substituent | 4-Bromophenyl | 3-Methyl |
| Yield | Not reported | 36% |
| Bioactivity | Putative enzyme inhibition | BioA transaminase inhibitor |
Bromophenyl-Substituted Heterocycles
Compound 41 : 2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one ()
- Core differences: Utilizes a triazinoindole-pyrazole-indolone system instead of oxadiazole-dihydropyridazinone.
| Property | Target Compound | Compound 41 |
|---|---|---|
| Core Heterocycle | Oxadiazole-dihydropyridazinone | Triazinoindole-pyrazole |
| Bromophenyl Position | Oxadiazole 3-position | Pyrazole 3-position |
| Flexibility | High (methylene linker) | Low (fused rings) |
Halogenated Pyrazolone Derivatives
Example 5.17 : 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one ()
- Core differences: Pyrazolone ring replaces dihydropyridazinone, altering electronic distribution.
- Substituent effects : Bromo and chloro substituents enhance electrophilicity, while the trifluoromethyl group in Example 5.18 increases steric bulk.
| Property | Target Compound | Example 5.17 |
|---|---|---|
| Core Heterocycle | Dihydropyridazinone | Pyrazolone |
| Halogen Substituent | 2-Fluorophenyl (C-6) | 4'-Chlorophenyl (C-2) |
| Molecular Weight | ~400–450 g/mol (estimated) | 301 g/mol (observed) |
Key Research Findings and Implications
Physicochemical Properties
- Solubility: The dihydropyridazinone core may improve aqueous solubility relative to fully aromatic systems (e.g., triazinoindole in Compound 41).
- Stability: The saturated pyridazinone ring reduces susceptibility to oxidative degradation compared to pyrazolones .
Biological Activity
The compound 2-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one represents a novel class of organic compounds that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement combining oxadiazole and dihydropyridazinone moieties, which are known for their diverse pharmacological properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- A bromophenyl group that may enhance biological activity through increased lipophilicity and potential interactions with biological targets.
- An oxadiazole ring , which is often associated with antimicrobial and anticancer activities.
- A dihydropyridazinone core , known for its role in various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:
- Hydrogen bonding and hydrophobic interactions with target proteins.
- Modulation of enzyme activity, potentially affecting pathways involved in cell proliferation and apoptosis.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing oxadiazole moieties can induce apoptosis in breast cancer cells by interacting with estrogen receptors and modulating signaling pathways related to cell survival and death .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated that related oxadiazole derivatives possess activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values indicate promising efficacy compared to conventional antibiotics .
Case Studies
- Anticancer Activity in Breast Cancer Models
- Antimicrobial Evaluation
Summary of Biological Activities
Q & A
Q. Table 1: Common Impurities and Mitigation Strategies
Basic: Which spectroscopic and crystallographic methods validate the compound’s structure?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm substituent positions and dihydropyridazinone core. The 2-fluorophenyl group shows distinct aromatic splitting patterns .
- X-ray Crystallography : Resolves stereochemistry and planarity of the oxadiazole ring, critical for binding studies .
- IR Spectroscopy : Identifies carbonyl (C=O) stretching (~1700 cm) and C-Br vibrations (~600 cm) .
Advanced: How can structural modifications enhance the compound’s pharmacological profile?
Methodological Answer:
Structure-activity relationship (SAR) studies guide modifications:
- Electrophilic Substitutions : Bromine at the 4-position enhances electrophilicity, acting as a leaving group for nucleophilic attacks .
- Fluorine Effects : The 2-fluorophenyl group improves metabolic stability via reduced CYP450 interactions .
- Oxadiazole Planarity : Modulating planarity (via substituents) affects target binding; computational modeling (DFT) predicts steric compatibility .
Q. Table 2: SAR Trends in Structural Analogs
| Substituent Modification | Pharmacological Impact | Reference |
|---|---|---|
| Bromophenyl → Chlorophenyl | Reduced reactivity | |
| Fluorophenyl → Methoxyphenyl | Altered lipophilicity | |
| Methylthio addition | Enhanced membrane permeability |
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions may arise from:
- Purity Variability : Validate purity via HPLC (>95%) and mass spectrometry .
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .
- Solubility Differences : Use DMSO stock solutions with concentrations ≤0.1% to avoid cytotoxicity .
Basic: What computational tools predict the compound’s reactivity and target interactions?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinases) by simulating binding poses .
- DFT Calculations : Gaussian 09 assesses HOMO-LUMO gaps to identify reactive sites (e.g., oxadiazole ring) .
- Molecular Dynamics (MD) : GROMACS evaluates stability of ligand-receptor complexes over time .
Advanced: What experimental designs elucidate the compound’s mechanism of action?
Methodological Answer:
- Enzyme Inhibition Assays : Measure IC against target enzymes (e.g., COX-2) using fluorogenic substrates .
- Receptor Binding Studies : Radiolabeled ligands (e.g., H) quantify affinity for GPCRs or ion channels .
- Gene Expression Profiling : RNA-seq identifies downstream pathways affected by the compound .
Basic: How do reaction conditions (solvent, temperature) impact synthesis efficiency?
Methodological Answer:
- Solvent Polarity : Ethanol favors cyclization via polar transition states, while DMF accelerates nucleophilic substitutions .
- Temperature : Higher temperatures (80°C) reduce reaction time but risk decomposition; optimal range: 60–70°C .
- Catalyst Loading : Triethylamine (2 eq.) maximizes yield without excessive byproducts .
Advanced: What strategies improve the compound’s bioavailability for in vivo studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
